Baloxavir marboxil is a novel antiviral agent classified as a cap-dependent endonuclease inhibitor. It is the first in its class to be licensed for treating influenza virus infection in Japan and the USA. [] Baloxavir marboxil is a prodrug that is rapidly metabolized into its active form, baloxavir acid, in the body. [, ] It is primarily studied for its effectiveness against influenza A and B viruses, including strains resistant to neuraminidase inhibitors. [, , , ] In scientific research, baloxavir marboxil is used as a tool to understand influenza virus replication and to develop new antiviral therapies.
A green synthesis method for 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One, a key intermediate in the synthesis of baloxavir marboxil, has been proposed. This route aims to improve the overall yield and integrate principles of green chemistry by utilizing milder reaction conditions and fewer steps compared to conventional methods. It also aims to minimize the use of hazardous chemicals, reducing hazardous waste generation during industrial production. []
Baloxavir marboxil exerts its antiviral effect by inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. [, , , , , , , , ] This enzyme is essential for viral mRNA transcription and replication. By inhibiting PA endonuclease, baloxavir marboxil effectively blocks viral replication, leading to a reduction in viral load and symptom alleviation. [, , , ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4